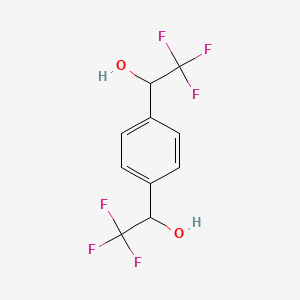
1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) is a chemical compound with the molecular formula C10H8F6O2 It is characterized by the presence of a phenylene group linked to two trifluoroethanol groups
Méthodes De Préparation
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) typically involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethanol groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol groups to trifluoromethyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethanol groups can form hydrogen bonds with amino acid residues, influencing the structure and function of proteins. Additionally, the phenylene group can participate in π-π interactions, further modulating the activity of biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) include:
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethylamine): Similar structure but with amine groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroacetone): Contains ketone groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoromethane): Features trifluoromethyl groups instead of trifluoroethanol groups.
The uniqueness of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) lies in its combination of trifluoroethanol groups with a phenylene backbone, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C10H8F6O2 |
|---|---|
Poids moléculaire |
274.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4,7-8,17-18H |
Clé InChI |
LOOAQKQJMDRIDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


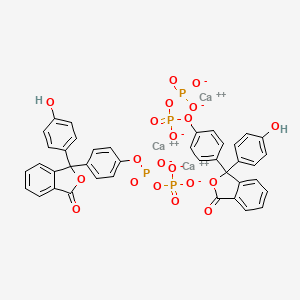
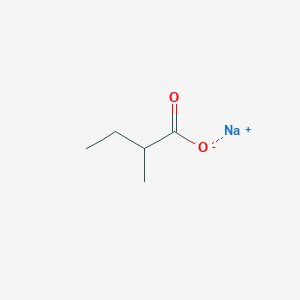
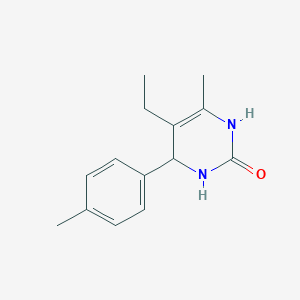

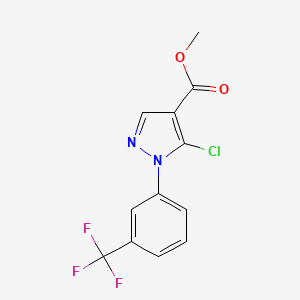

![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
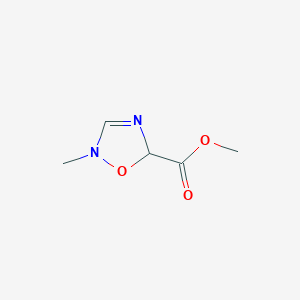
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)


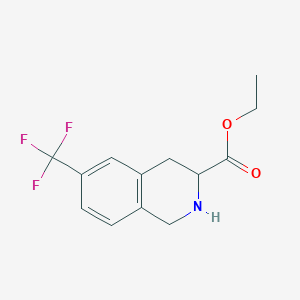
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
